molecular formula C8H15N3 B11739925 1,5-dimethyl-N-propyl-1H-pyrazol-4-amine CAS No. 1856059-60-3

1,5-dimethyl-N-propyl-1H-pyrazol-4-amine

Cat. No.: B11739925
CAS No.: 1856059-60-3
M. Wt: 153.22 g/mol
InChI Key: PRSLCXZZMNYCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-N-propyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C8H16ClN3, is a colorless to yellow crystalline solid with a neutral pH and low solubility .

Preparation Methods

The synthesis of 1,5-dimethyl-N-propyl-1H-pyrazol-4-amine typically involves the hydrolysis of its ester precursor. One common method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1,5-dimethyl-N-propyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:

These comparisons highlight the uniqueness of this compound, particularly in its specific applications and reactivity.

Properties

CAS No.

1856059-60-3

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1,5-dimethyl-N-propylpyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-4-5-9-8-6-10-11(3)7(8)2/h6,9H,4-5H2,1-3H3

InChI Key

PRSLCXZZMNYCOX-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(N(N=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.